3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Overview
Description
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound with the molecular formula C15H10N4. It is a derivative of naphthyridine and benzonitrile, characterized by the presence of an amino group at the 6th position of the naphthyridine ring and a nitrile group attached to the benzene ring.
Scientific Research Applications
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile typically involves the coupling of 6-amino-1,7-naphthyridine with 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a base like sodium carbonate. The reaction mixture is usually degassed under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(6-Amino-1,8-naphthyridin-8-yl)benzonitrile: Similar structure but with a different position of the amino group.
3-(6-Nitro-1,7-naphthyridin-8-yl)benzonitrile: Contains a nitro group instead of an amino group.
3-(6-Methyl-1,7-naphthyridin-8-yl)benzonitrile: Contains a methyl group instead of an amino group.
Uniqueness
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug design and materials science .
Properties
IUPAC Name |
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDNJKKPUCYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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